molecular formula C13H18N4O2S B2485926 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide CAS No. 2034511-37-8

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide

Cat. No.: B2485926
CAS No.: 2034511-37-8
M. Wt: 294.37
InChI Key: RMVWRECBVVVJKK-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is a synthetic organic compound that features a pyrazole ring substituted with a pyridine moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, such as 3-pyridinecarboxaldehyde, the pyrazole ring can be formed through a cyclization reaction with hydrazine derivatives.

    Methylation: The pyrazole ring can be methylated using methyl iodide in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the methylated pyrazole with propane-1-sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)ethane-1-sulfonamide
  • N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)butane-1-sulfonamide

Uniqueness

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a pyrazole ring, pyridine moiety, and sulfonamide group makes it a versatile compound for various applications.

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This article explores its synthesis, mechanisms of action, biological effects, and relevant studies that highlight its significance in medical research.

Chemical Structure and Synthesis

The compound features a complex structure combining a pyrazole ring, a pyridine moiety, and a sulfonamide functional group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a 1,3-diketone.
  • Introduction of the Pyridine Moiety : Achieved via coupling reactions such as Suzuki-Miyaura coupling with pyridine boronic acid derivatives.
  • Formation of the Sulfonamide : The final step involves the reaction of the intermediate with propane-1-sulfonamide.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the NLRP3 inflammasome. This inflammasome plays a crucial role in innate immunity and is implicated in various inflammatory diseases.

Interaction with NLRP3

Studies have shown that this compound can bind to the NLRP3 protein, modulating its activity and leading to decreased production of pro-inflammatory cytokines such as IL-1β. Research indicates that structural modifications can significantly affect its potency, with certain configurations retaining or enhancing its inhibitory effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against the NLRP3 inflammasome. For instance, one study reported an IC50 value of approximately 0.91 μM, indicating strong efficacy in cellular models .

CompoundIC50 (μM)Cell LineCytotoxicity
Compound D (related analog)0.91J774A.1Minimal
Compound E (sulfonamide variant)0.65HEK29319% reduction in viability

In Vivo Studies

In vivo experiments further confirmed the selective inhibition of the NLRP3 inflammasome by this compound. In a mouse model treated with lipopolysaccharides (LPS), significant suppression of IL-1β levels was observed without affecting TNF-α levels, suggesting selective engagement with NLRP3 .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent for diseases characterized by NLRP3 inflammasome dysregulation, such as neurodegenerative disorders and autoimmune diseases. Its ability to selectively inhibit inflammatory pathways while exhibiting low cytotoxicity makes it a promising candidate for further development.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-3-7-20(18,19)15-10-12-8-13(16-17(12)2)11-5-4-6-14-9-11/h4-6,8-9,15H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVWRECBVVVJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC(=NN1C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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